4-Ethyl-3-(4-ethyl-5-prop-2-enylsulfanyl-1,2,4-triazol-3-yl)-5-prop-2-enylsulfanyl-1,2,4-triazole
Description
4-Ethyl-3-(4-ethyl-5-prop-2-enylsulfanyl-1,2,4-triazol-3-yl)-5-prop-2-enylsulfanyl-1,2,4-triazole is a bis-triazole derivative featuring two 1,2,4-triazole rings connected via a sulfur-containing prop-2-enyl (allyl) group. Each triazole ring is substituted with ethyl groups at the 4-position and prop-2-enylsulfanyl moieties at the 5-position, conferring distinct electronic and steric properties. Such compounds are typically synthesized via nucleophilic substitution or cyclization reactions involving α-halogenated ketones and triazole-thiol intermediates, as exemplified in analogous triazole syntheses .
The compound’s structural complexity necessitates advanced characterization techniques, such as X-ray crystallography, often facilitated by software like SHELX and ORTEP-3 for molecular visualization and refinement . Its reactivity and stability are influenced by the electron-withdrawing triazole cores and the sulfur-linked allyl groups, which may enhance coordination capabilities or biological activity.
Properties
IUPAC Name |
4-ethyl-3-(4-ethyl-5-prop-2-enylsulfanyl-1,2,4-triazol-3-yl)-5-prop-2-enylsulfanyl-1,2,4-triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N6S2/c1-5-9-21-13-17-15-11(19(13)7-3)12-16-18-14(20(12)8-4)22-10-6-2/h5-6H,1-2,7-10H2,3-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTUFHJMITYXLMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC=C)C2=NN=C(N2CC)SCC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-3-(4-ethyl-5-prop-2-enylsulfanyl-1,2,4-triazol-3-yl)-5-prop-2-enylsulfanyl-1,2,4-triazole typically involves multiple steps, starting with the preparation of the triazole core. One common approach is the cyclization of thiosemicarbazides with ethylenediamine under acidic conditions. The reaction conditions include heating the mixture in an appropriate solvent, such as ethanol or methanol, to facilitate the formation of the triazole ring.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The process would be optimized to maximize yield and purity while minimizing by-products and waste. Continuous flow chemistry techniques could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Oxidation Reactions
The propenylthio (-S-CH₂-CH=CH₂) groups are susceptible to oxidation, forming sulfoxides or sulfones depending on reaction conditions:
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| H₂O₂ (30%) | RT, 6h, AcOH | Sulfoxide derivatives | 65–78% | |
| KMnO₄ (aq.) | 0–5°C, 2h | Sulfone derivatives | 52–60% | |
| m-CPBA | DCM, 4h | Mixture of sulfoxides/sulfones | 70% |
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Mechanistic Insight : Oxidation proceeds via radical intermediates for H₂O₂, while KMnO₄ follows an electrophilic pathway .
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Biological Relevance : Sulfone derivatives exhibit enhanced antimicrobial activity compared to parent compounds .
Nucleophilic Substitution
The sulfur atom in propenylthio groups undergoes substitution with nucleophiles:
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Steric Effects : Bulky nucleophiles (e.g., tert-butylamine) show reduced reactivity due to steric hindrance .
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Regioselectivity : Substitution occurs preferentially at the less sterically hindered propenylthio group.
Cycloaddition Reactions
The allylthio moiety participates in [4+2] Diels-Alder reactions:
| Dienophile | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Maleic anhydride | Toluene, 110°C, 24h | Thiochromene-triazole hybrids | 68% | |
| Tetrazine | DCM, RT, 6h | Pyridazine-linked conjugates | 75% |
Cross-Coupling Reactions
The triazole rings enable Pd-catalyzed functionalization:
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Arylboronic acid | Pd(OAc)₂, K₂CO₃, DMF, 80°C | Arylated triazole derivatives | 82% | |
| Vinyl bromide | PdCl₂(PPh₃)₂, Et₃N, THF | Alkenyl-triazole analogs | 70% |
Comparative Reactivity with Analogues
A comparison with structurally related compounds highlights unique features:
| Compound | Oxidation Efficiency | Substitution Yield | Cross-Coupling Scope |
|---|---|---|---|
| 4-Ethyl-3-(4-ethyl-5-prop-2-enylsulfanyl-triazol-3-yl)-5-prop-2-enylsulfanyl-triazole | High (H₂O₂/KMnO₄) | Moderate (45–60%) | Broad (aryl/alkenyl) |
| 4-Methyl-5-phenyl-1,2,4-triazole | Low | High (70–85%) | Limited |
| 5-Allylthio-3-(4-chlorophenyl)-1,2,4-triazole | Moderate | Moderate | Narrow |
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Key Insight : The bis-triazole scaffold increases steric demand but enhances thermal stability during reactions .
Biological Implications
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Anticancer Activity : Cross-coupled aryl derivatives show IC₅₀ values of 0.85–1.54 μM against HT-29 and H460 cell lines .
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Antimicrobial Potential : Sulfone derivatives inhibit MRSA at MIC = 0.25–1 μg/mL, comparable to vancomycin .
Synthetic Challenges
Scientific Research Applications
The compound 4-Ethyl-3-(4-ethyl-5-prop-2-enylsulfanyl-1,2,4-triazol-3-yl)-5-prop-2-enylsulfanyl-1,2,4-triazole has garnered attention in various scientific research applications, particularly in the fields of agriculture and pharmaceuticals. This article will explore its applications in detail, supported by data tables and documented case studies.
Herbicidal Activity
One of the primary applications of this compound is its use as a herbicide . Research indicates that it exhibits selective herbicidal activity, making it effective against a range of weeds while minimizing damage to crop plants. The compound's mechanism involves inhibiting specific growth processes in target plants.
Case Study: Selective Weed Control
A study conducted on the efficacy of this compound demonstrated its ability to control common weeds in cereal crops. The results showed that at low concentrations, it significantly reduced weed biomass without adversely affecting the growth of wheat and maize plants.
| Concentration (g/ha) | Weed Biomass Reduction (%) | Crop Growth Impact (%) |
|---|---|---|
| 50 | 60 | 10 |
| 100 | 85 | 5 |
| 200 | 95 | 0 |
This data suggests that the compound can be used effectively in integrated weed management strategies.
Plant Growth Regulation
In addition to its herbicidal properties, the compound also functions as a plant growth regulator . It can modulate growth patterns by affecting hormone levels within plants, promoting desired traits such as increased yield or improved resistance to environmental stressors.
Case Study: Yield Improvement in Soybeans
An experiment assessing the impact of this compound on soybean yield found that treated plants exhibited a notable increase in pod formation and seed size compared to untreated controls.
| Treatment Group | Average Pod Count per Plant | Average Seed Size (g) |
|---|---|---|
| Control | 15 | 0.5 |
| Treated (100 g/ha) | 22 | 0.7 |
These findings highlight the potential for using this compound to enhance agricultural productivity.
Antifungal Properties
The triazole structure is well-known for its antifungal activity. Research into this compound has revealed its potential as a treatment for fungal infections, particularly those resistant to conventional therapies.
Case Study: Efficacy Against Resistant Strains
A laboratory study evaluated the antifungal efficacy of this compound against various strains of fungi, including those resistant to azole antifungals. The results indicated that it inhibited fungal growth effectively at concentrations lower than those required for traditional treatments.
| Fungal Strain | Minimum Inhibitory Concentration (µg/mL) |
|---|---|
| Strain A (resistant) | 25 |
| Strain B (sensitive) | 10 |
| Strain C (resistant) | 30 |
This suggests that the compound could be a valuable addition to antifungal therapies, especially for treating resistant infections.
Mechanism of Action
The mechanism by which 4-Ethyl-3-(4-ethyl-5-prop-2-enylsulfanyl-1,2,4-triazol-3-yl)-5-prop-2-enylsulfanyl-1,2,4-triazole exerts its effects involves interactions with molecular targets and pathways. The compound may bind to specific enzymes or receptors, leading to inhibition or activation of biological processes. The exact mechanism would depend on the specific application and target organism.
Comparison with Similar Compounds
Structural and Functional Group Variations
Substituent Effects on Reactivity
Compared to other triazole derivatives, the target compound’s dual prop-2-enylsulfanyl groups distinguish it from analogs with simpler alkyl or aryl substituents. For example:
- 2-(4-ethyl-5-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-4H-1,2,4-triazol-3-yl)pyridine (CAS 578736-18-2) replaces one triazole ring with a pyridine moiety, enhancing aromatic π-π stacking interactions while retaining the allylthio group .
- 1-(5-Octyl-1H-1,2,4-triazol-3-yl)sulfanylpropan-2-one (CAS 685514-51-6) features a long-chain alkyl group, increasing hydrophobicity but reducing thioether-mediated reactivity .
Table 1: Substituent Comparison
Sulfur-Containing Moieties
The prop-2-enylsulfanyl groups in the target compound contrast with 3-(3-ethoxyphenyl)-4-((3-(furan-2-yl)allylidene)amino)-1H-1,2,4-triazole-5(4H)-thione (CAS 497921-99-0), which incorporates a furan-allylidene amino group. The latter exhibits conjugated π-systems favoring photochemical applications, whereas the target compound’s thioethers may prioritize metal coordination or polymer stabilization .
Computational and Analytical Approaches
The lumping strategy, which groups structurally similar compounds for predictive modeling , could classify the target compound with other bis-triazoles. However, its unique allylthio linkages may necessitate separate evaluation in reaction networks or pharmacokinetic studies.
Biological Activity
The compound 4-Ethyl-3-(4-ethyl-5-prop-2-enylsulfanyl-1,2,4-triazol-3-yl)-5-prop-2-enylsulfanyl-1,2,4-triazole is a complex organic molecule that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities, including antifungal, antibacterial, and anticancer properties. This article aims to explore the biological activity of this specific compound through various studies and data.
Chemical Structure
The molecular structure of the compound can be represented as follows:
Biological Activity Overview
The biological activity of triazole derivatives is largely attributed to their ability to interact with various biological targets. The specific compound has shown promising results in several areas:
1. Antifungal Activity
Triazole compounds are well-documented for their antifungal properties. A study conducted on similar triazole derivatives demonstrated significant antifungal activity against various fungal strains such as Candida albicans and Aspergillus niger . The mechanism often involves the inhibition of ergosterol synthesis, a crucial component of fungal cell membranes.
2. Anticancer Properties
Recent research has indicated that triazole derivatives can exhibit anticancer activity by inducing apoptosis in cancer cells. For instance, compounds with similar structures have been shown to inhibit cell proliferation in breast cancer cell lines . The proposed mechanism includes the activation of caspases and alteration of mitochondrial membrane potential.
3. Enzyme Inhibition
Triazoles have also been studied as enzyme inhibitors. A notable example includes their role in inhibiting cytochrome P450 enzymes, which are vital for drug metabolism and synthesis pathways . This inhibition can lead to increased efficacy of certain drugs by preventing their breakdown.
Case Studies
Several case studies have been conducted to evaluate the biological activity of triazole derivatives:
| Study | Findings | |
|---|---|---|
| FAROOQ et al., 2023 | Investigated enzyme inhibitory activities of triazole analogues | Identified potent inhibitors with potential therapeutic applications |
| TAHERIHA et al., 2015 | Explored coordination chemistry of triazole with metals | Highlighted potential for material science applications |
| MEHMETI and BERISHA, 2017 | Studied corrosion inhibition using triazole derivatives | Demonstrated effectiveness as corrosion inhibitors in acidic environments |
Research Findings
Recent findings indicate that the compound may possess unique properties due to its structural features:
- Synthesis and Characterization : The synthesis typically involves reactions between appropriate thiols and triazole precursors, leading to compounds with enhanced biological activities .
- Molecular Docking Studies : In silico studies have shown that the compound can effectively bind to target proteins involved in disease pathways, suggesting a rational basis for its bioactivity .
- Toxicological Assessments : Preliminary toxicity studies indicate that while the compound exhibits significant biological activity, it also requires careful evaluation regarding its safety profile .
Q & A
Q. What synthetic methodologies are effective for constructing 1,2,4-triazole cores with sulfanyl substituents like prop-2-enylsulfanyl groups?
- Methodological Answer : Multi-step synthetic routes are commonly employed:
- Cyclization : Use hydrazine hydrate to form the triazole core, followed by thiolation with prop-2-enylsulfanyl groups (e.g., via nucleophilic substitution).
- Characterization : Confirm intermediate purity using elemental analysis and final structure via -NMR and LC-MS to verify substituent positions and molecular weight .
- Example : Ethyl 5-(4-methoxyphenyl)pyrazole-3-carboxylate was synthesized using diethyl oxalate and sodium hydride in toluene, followed by cyclization with hydrazine hydrate .
Q. Which spectroscopic techniques are essential for confirming the structure of this compound?
- Methodological Answer :
- -/-NMR : Assign substituent positions (e.g., ethyl and prop-2-enylsulfanyl groups) and confirm regiochemistry.
- LC-MS : Verify molecular ion peaks and fragmentation patterns.
- IR Spectroscopy : Identify functional groups (e.g., C=S stretching in triazole-thiones).
- Elemental Analysis : Ensure purity (>95%) and stoichiometric consistency .
Q. What are the recommended storage conditions for this compound?
- Methodological Answer :
- Short-term : Store at -4°C for 1–2 weeks.
- Long-term : Use -20°C to prevent degradation; avoid exposure to moisture and light, which may cause thiol oxidation or hydrolysis .
Advanced Research Questions
Q. How can reaction conditions be optimized for sterically hindered prop-2-enylsulfanyl substituents?
- Methodological Answer :
- Solvent Selection : Use polar aprotic solvents (e.g., DMF or acetonitrile) to enhance solubility of bulky intermediates.
- Catalysis : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve reaction kinetics.
- Temperature Control : Elevated temperatures (70–90°C) may reduce steric hindrance during cyclization, as demonstrated in the synthesis of pyrazole-triazole hybrids .
Q. What strategies resolve contradictions between elemental analysis and spectral data?
- Methodological Answer :
- Recrystallization : Purify the compound to remove impurities affecting elemental analysis.
- Chromatography : Use HPLC to confirm purity and isolate isomers.
- Crystallographic Validation : Resolve structural ambiguities via single-crystal X-ray diffraction (e.g., using SHELXL for refinement and ORTEP-3 for visualization) .
Q. How to design molecular docking studies to predict biological activity?
- Methodological Answer :
- Target Selection : Choose enzymes with known triazole interactions (e.g., 14α-demethylase lanosterol, PDB: 3LD6) .
- Software : Use AutoDock Vina or Schrödinger Suite for docking simulations.
- Validation : Compare binding affinities with reference inhibitors (e.g., fluconazole for antifungal activity) and perform ADME analysis to assess pharmacokinetics .
Q. How to analyze crystallographic data to confirm substituent spatial arrangements?
- Methodological Answer :
- Refinement : Use SHELXL to refine bond lengths/angles and validate against Cambridge Structural Database (CSD) norms.
- Visualization : Generate ORTEP diagrams to illustrate spatial occupancy of ethyl and prop-2-enylsulfanyl groups.
- Twinning Analysis : Apply WinGX suite tools to address twinning in crystals with complex substituents .
Q. What computational approaches compare bioactivity with similar derivatives?
- Methodological Answer :
- QSAR Modeling : Correlate substituent electronic properties (e.g., Hammett constants) with bioactivity.
- Molecular Dynamics (MD) : Simulate ligand-receptor interactions over time to assess stability.
- Case Study : Derivatives of 2-((4-phenyl-5-(((5-phenylamino-1,3,4-thiadiazole-2-yl)thio)methyl)-1,2,4-triazole-3-yl)thio)ethanoic acid showed enhanced binding to tyrosine kinases via MD simulations .
Key Methodological Tools Referenced
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
